molecular formula C6H16N2O2S B13843932 N-(3-aminobutyl)-N-methylmethanesulfonamide

N-(3-aminobutyl)-N-methylmethanesulfonamide

Cat. No.: B13843932
M. Wt: 180.27 g/mol
InChI Key: PRWWBMUKHBKPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-aminobutyl)-N-methylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of an aminobutyl group and a methyl group attached to a methanesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminobutyl)-N-methylmethanesulfonamide typically involves the reaction of 3-aminobutylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-aminobutylamine+methanesulfonyl chlorideThis compound\text{3-aminobutylamine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 3-aminobutylamine+methanesulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a significant role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminobutyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(3-aminobutyl)-N-methylmethanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-aminobutyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-aminobutyl)-N-methylmethanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C6H16N2O2S

Molecular Weight

180.27 g/mol

IUPAC Name

N-(3-aminobutyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C6H16N2O2S/c1-6(7)4-5-8(2)11(3,9)10/h6H,4-5,7H2,1-3H3

InChI Key

PRWWBMUKHBKPQU-UHFFFAOYSA-N

Canonical SMILES

CC(CCN(C)S(=O)(=O)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.